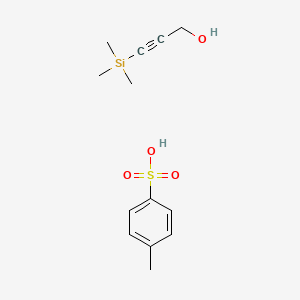

4-Methylbenzenesulfonic acid;3-trimethylsilylprop-2-yn-1-ol

Description

The compound comprises two distinct structural motifs:

- 4-Methylbenzenesulfonic acid (p-toluenesulfonic acid, p-TsOH): A strong organic acid (CAS 104-15-4) widely used as a catalyst in esterifications, alkylations, and polymerizations due to its high acidity (pKa ≈ −2.8) and thermal stability .

- 3-Trimethylsilylprop-2-yn-1-ol: A propargyl alcohol derivative modified with a trimethylsilyl (TMS) group. The TMS substituent enhances lipophilicity and stabilizes the alkyne moiety, making it valuable in cross-coupling reactions and as a synthetic intermediate .

Properties

IUPAC Name |

4-methylbenzenesulfonic acid;3-trimethylsilylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C6H12OSi/c1-6-2-4-7(5-3-6)11(8,9)10;1-8(2,3)6-4-5-7/h2-5H,1H3,(H,8,9,10);7H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSMBMYRUTZFJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C[Si](C)(C)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80823274 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--3-(trimethylsilyl)prop-2-yn-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80823274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71321-16-9 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--3-(trimethylsilyl)prop-2-yn-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80823274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzenesulfonic acid;3-trimethylsilylprop-2-yn-1-ol typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-trimethylsilylprop-2-yn-1-ol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzenesulfonic acid;3-trimethylsilylprop-2-yn-1-ol can undergo various chemical reactions, including:

Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

Reduction: The alkyne group can be reduced to form alkenes or alkanes.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) can be used to remove the trimethylsilyl group.

Major Products Formed

Oxidation: Sulfonates.

Reduction: Alkenes or alkanes.

Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methylbenzenesulfonic acid;3-trimethylsilylprop-2-yn-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methylbenzenesulfonic acid;3-trimethylsilylprop-2-yn-1-ol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonic acid group can act as an acid catalyst, while the trimethylsilyl-protected alkyne can undergo deprotection to reveal a reactive alkyne group. These functional groups enable the compound to interact with various molecular targets and pathways in chemical and biological systems .

Comparison with Similar Compounds

Acidity and Catalytic Activity

- 4-Methylbenzenesulfonic acid vs. Benzenesulfonic acid: The methyl group in p-TsOH increases electron density via inductive effects, slightly reducing acidity compared to unsubstituted benzenesulfonic acid (p-TsOH pKa ≈ −2.8 vs. benzenesulfonic acid pKa ≈ −3.0). However, p-TsOH exhibits superior solubility in organic solvents, enhancing its utility in non-aqueous catalysis .

- Sulfonic acid salts : Derivatives like quaternary ammonium salts of p-TsOH (e.g., dimethyl PABA ethyl cetearyldimonium tosylate) are used as UV absorbers in cosmetics, demonstrating the versatility of sulfonic acid groups in forming stable ionic complexes .

Stability and Environmental Impact

- Aquatic toxicity : Derivatives such as 2-hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid exhibit acute and chronic aquatic toxicity, likely due to sulfonate persistence and bioactivity. Similar risks may apply to p-TsOH-based compounds, though data on 3-trimethylsilylprop-2-yn-1-ol hybrids are lacking .

Comparison with Propargyl Alcohol Derivatives

Physicochemical Properties

- Lipophilicity: The log Pow (octanol-water partition coefficient) of 2-hydroxy-3,5-bis[...]-4-methylbenzenesulfonic acid is 1.60, indicating moderate lipophilicity. The TMS group in 3-trimethylsilylprop-2-yn-1-ol likely increases log Pow significantly (>3), enhancing membrane permeability in biological systems .

- Thermal stability : Silyl-protected propargyl alcohols exhibit higher thermal stability compared to unprotected analogs, reducing decomposition risks during high-temperature reactions .

Biological Activity

4-Methylbenzenesulfonic acid; 3-trimethylsilylprop-2-yn-1-ol, with the CAS number 71321-16-9, is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 4-Methylbenzenesulfonic acid; 3-trimethylsilylprop-2-yn-1-ol is , with a molecular weight of approximately 300.446 g/mol. The compound features a sulfonic acid group and a trimethylsilyl group, which may influence its solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| CAS Number | 71321-16-9 |

| Molecular Formula | C13H20O4SSi |

| Molecular Weight | 300.446 g/mol |

| LogP | 3.182 |

Biological Activity

The biological activity of this compound can be attributed to its structural components, particularly the sulfonic acid group, which is known for its involvement in various biochemical pathways.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators.

- Antimicrobial Properties : Preliminary studies suggest that compounds with sulfonic acid groups can exhibit antimicrobial activity against various pathogens. This property may be leveraged in developing new antimicrobial agents.

- Cell Signaling Modulation : The presence of the trimethylsilyl group may enhance the compound's ability to interact with cell membranes or proteins, potentially modulating cell signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds or derivatives of 4-Methylbenzenesulfonic acid; 3-trimethylsilylprop-2-yn-1-ol.

Study on COX Inhibition

A study published in Tetrahedron Letters examined the inhibitory effects of sulfonic acid derivatives on COX enzymes. The results indicated that certain derivatives could significantly reduce COX activity, leading to decreased levels of inflammatory markers in vitro .

Antimicrobial Activity Assessment

Research conducted on related sulfonic acid compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined, showing promising results for potential therapeutic applications .

Q & A

Q. Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity and reduce steric crowding .

- Microwave-Assisted Synthesis : Accelerate reaction kinetics to overcome steric barriers, as demonstrated in the synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide derivatives .

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) with acetyl or tert-butyldimethylsilyl (TBS) groups to direct substitution regioselectivity .

Basic: How is 3-trimethylsilylprop-2-yn-1-ol utilized in biomolecular interaction studies?

Methodological Answer :

This compound serves as a model alkyne for probing enzyme active sites (e.g., acetylcholinesterase) via covalent docking simulations. Its TMS group allows for controlled release of the reactive alkyne under physiological conditions, enabling real-time monitoring of binding kinetics using fluorescence quenching assays .

Advanced: What computational methods predict the biological activity of 4-methylbenzenesulfonic acid-containing pharmacophores?

Q. Methodological Answer :

- Molecular Dynamics (MD) Simulations : Study sulfonic acid-protein interactions (e.g., with tyrosine kinases) to assess binding free energies and residence times .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with antimicrobial activity using datasets from analogs like 1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(4-methylphenyl)propan-1-one .

Basic: What safety protocols are essential when handling 3-trimethylsilylprop-2-yn-1-ol?

Q. Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile silanes.

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Spill Management : Neutralize spills with sodium bicarbonate to hydrolyze the TMS group before disposal .

Advanced: How do stereoelectronic effects in 3-trimethylsilylprop-2-yn-1-ol influence its regioselectivity in cycloaddition reactions?

Methodological Answer :

The TMS group exerts a strong +I effect, stabilizing the alkyne’s σ-bond and directing cycloaddition to the terminal carbon. Density Functional Theory (DFT) calculations show that the LUMO of the TMS-protected alkyne is lowered, favoring nucleophilic attack at the distal position. Experimental validation via ¹³C kinetic isotope effects (KIE) confirms this regioselectivity in Huisgen reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.